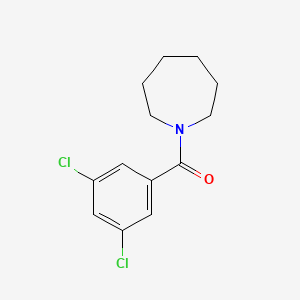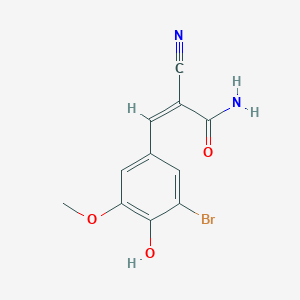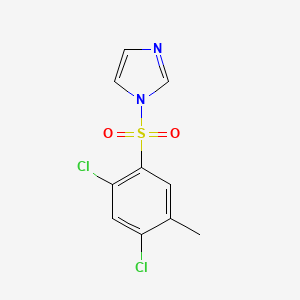
1-(2,4-dichloro-5-methylbenzenesulfonyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-1H-imidazole is a chemical compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of a sulfonyl group attached to an imidazole ring, along with two chlorine atoms and a methyl group on the benzene ring. Its molecular formula is C10H8Cl2N2O2S.
Preparation Methods
The synthesis of 1-(2,4-dichloro-5-methylbenzenesulfonyl)-1H-imidazole typically involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with imidazole. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, leading to the formation of sulfoxides or sulfides, respectively. Typical reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Condensation Reactions: The imidazole ring can participate in condensation reactions with aldehydes or ketones, forming imidazole derivatives with potential biological activities.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonyl imidazoles, while oxidation and reduction reactions can produce sulfoxides or sulfides.
Scientific Research Applications
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 1-(2,4-dichloro-5-methylbenzenesulfonyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis. In cancer cells, the compound may induce apoptosis by activating caspase enzymes and disrupting mitochondrial function .
Comparison with Similar Compounds
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-1H-imidazole can be compared with other similar compounds, such as:
2,4-Dichloro-5-methylbenzenesulfonamide: This compound shares the same benzene ring substitution pattern but lacks the imidazole ring, resulting in different chemical and biological properties.
2,4-Dichloro-5-methylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and has different reactivity due to the presence of the sulfonyl chloride group.
The uniqueness of this compound lies in its combination of the sulfonyl group and imidazole ring, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-7-4-10(9(12)5-8(7)11)17(15,16)14-3-2-13-6-14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBKEAZGWMSDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-1-(2-chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine;hydrochloride](/img/structure/B5529740.png)
![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5529752.png)
![4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile](/img/structure/B5529770.png)

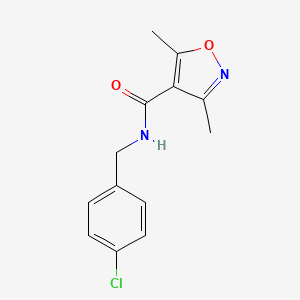
![N,N-dimethyl-2-{[(3-pyridin-4-ylpropanoyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5529808.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5529812.png)
![1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5529819.png)
![3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL FURAN-2-CARBOXYLATE](/img/structure/B5529824.png)
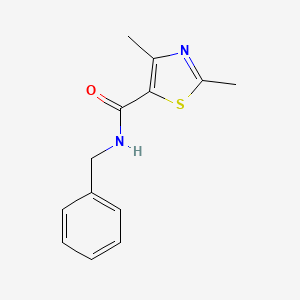
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5529849.png)

